

4-Cyclohexylpiperidine Hydrochloride: Technical Profile & Utilization Guide

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Compound of Interest

Compound Name:	4-Cyclohexylpiperidine hydrochloride
CAS No.:	60601-62-9
Cat. No.:	B1628300

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Executive Summary

4-Cyclohexylpiperidine hydrochloride (CAS: 5322-82-7) is a bicyclic secondary amine salt characterized by a saturated piperidine ring substituted at the para position (C4) with a cyclohexyl group. Unlike its aromatic analog 4-phenylpiperidine, this compound possesses a fully saturated, lipophilic architecture, imparting distinct steric and electronic properties.

It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of NMDA receptor antagonists (e.g., ifenprodil analogs) and Sigma receptor ligands. Its high lipophilicity (LogP ~3.3 for the free base) and conformational rigidity make it an ideal scaffold for probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Data	Note
CAS Number	5322-82-7	Hydrochloride Salt
Free Base CAS	14446-73-2	4-Cyclohexylpiperidine
Chemical Formula	$C_{11}H_{21}N[1] \cdot HCl$	
Molecular Weight	203.75 g/mol	167.29 (Free Base) + 36.46 (HCl)
Appearance	White to off-white crystalline solid	Hygroscopic nature possible
Melting Point	~310 °C	High thermal stability; may sublime or decompose
Solubility	Soluble in Water, Methanol, DMSO	Limited solubility in non-polar solvents (Hexane, Et ₂ O)
pKa (Calc.)	~10.5 - 11.0	Typical for secondary cyclic amines
LogP (Free Base)	~3.3	Highly lipophilic compared to piperidine (LogP 0.84)

Structural Conformation

The molecule exists predominantly in a chair-chair conformation. The bulky cyclohexyl group at position 4 occupies the equatorial position of the piperidine ring to minimize 1,3-diaxial interactions. This rigid, extended structure is critical for its binding affinity in deep hydrophobic protein clefts.

Synthetic Pathways

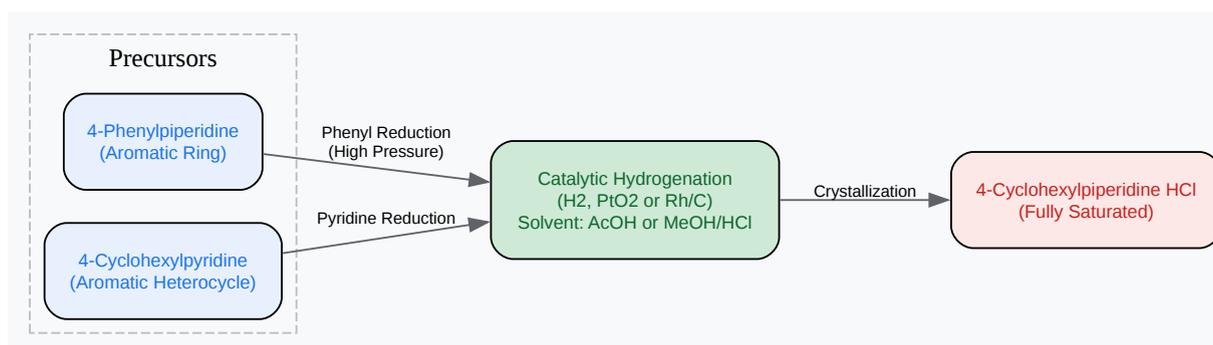
The synthesis of **4-cyclohexylpiperidine hydrochloride** typically proceeds via the exhaustive reduction of aromatic precursors. Two primary routes are employed depending on the starting material availability.

Route A: Catalytic Hydrogenation of 4-Phenylpiperidine (Standard)

This method involves the reduction of the phenyl ring of 4-phenylpiperidine. It requires a catalyst capable of reducing benzene rings, such as Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C), often under acidic conditions (Acetic Acid) to facilitate the reaction and form the salt immediately.

Route B: Reduction of 4-Cyclohexylpyridine

An alternative route uses 4-cyclohexylpyridine. This requires the reduction of the pyridine ring, which is generally easier than reducing a benzene ring but still requires noble metal catalysis (Pt/C or Pd/C) under pressure.



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Caption: Synthetic logic flow for the production of 4-cyclohexylpiperidine HCl via catalytic hydrogenation.

Reactivity & Derivatization

As a secondary amine, 4-cyclohexylpiperidine is a potent nucleophile. In drug discovery, it is rarely the final drug but rather a "warhead" or structural linker.

Key Reactions

- N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (K_2CO_3 /DIEA) to form tertiary amines.
- Reductive Amination: Reaction with aldehydes/ketones using $NaBH(OAc)_3$ to form N-substituted derivatives.
- Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU to form amides.

Self-Validating Protocol: N-Alkylation Monitoring

- Step 1: Dissolve 4-cyclohexylpiperidine HCl in DMF.
- Step 2: Add 3.0 eq. of K_2CO_3 (Crucial to neutralize HCl and liberate the free base).
- Step 3: Add 1.1 eq. of Alkyl Halide. Heat to $60^\circ C$.
- Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (secondary amine) will stain strongly with Ninhydrin (Red/Pink), while the product (tertiary amine) will typically stain with Dragendorff's reagent or Iodine, but not Ninhydrin.

Applications in Medicinal Chemistry

The 4-cyclohexylpiperidine moiety is a "privileged scaffold" used to modulate the physicochemical properties of a drug candidate.

NMDA Receptor Antagonists

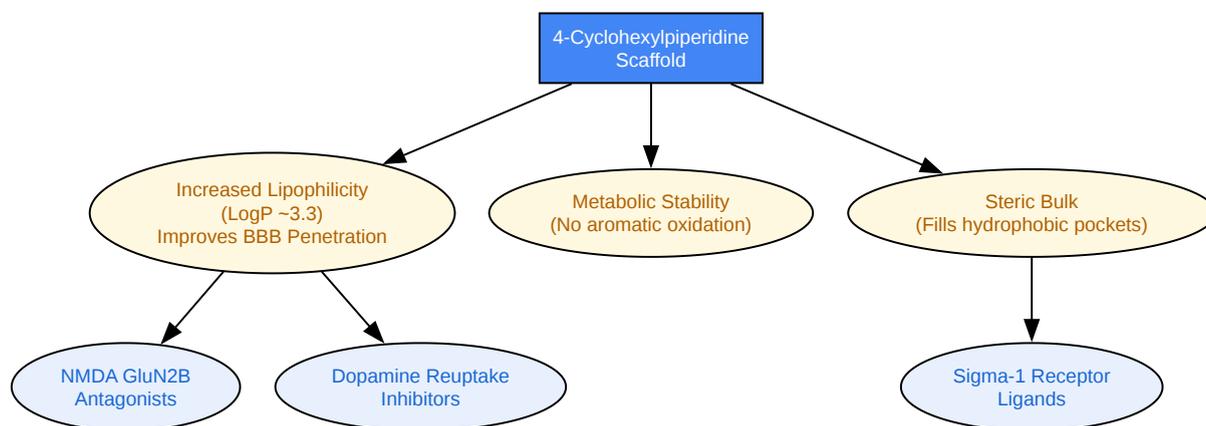
The structural similarity to Ifenprodil and Traxoprodil is notable. These drugs contain a 4-benzylpiperidine core. Replacing the benzyl group with a cyclohexyl group increases metabolic stability (avoiding hydroxylation of the phenyl ring) and alters the entropic penalty of binding by providing a rigid hydrophobic bulk.

Sigma Receptor Ligands

Sigma-1 (σ_1) receptors bind promiscuously to amines flanked by hydrophobic regions. 4-Cyclohexylpiperidine provides the necessary cationic center (at physiological pH) and the hydrophobic tail required for high-affinity σ_1 binding.

Lipophilicity Tuning

Replacing a phenyl group with a cyclohexyl group typically increases LogP by ~2.5 units and eliminates π - π stacking interactions, replacing them with van der Waals interactions. This is a strategic "bioisostere" switch to improve blood-brain barrier (BBB) penetration.



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Caption: Structure-Activity Relationship (SAR) mapping of the 4-cyclohexylpiperidine scaffold.

Safety & Handling

Signal Word: WARNING Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocol:

- PPE: Wear nitrile gloves and safety goggles.
- Inhalation: Handle in a fume hood to avoid inhaling dust.

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) if possible, as hydrochloride salts can be hygroscopic over long periods.

References

- van der Heijden, G. (2018).[2] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam.[2] [Link](#)
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